

An In-depth Technical Guide to Kisspeptin Analogue Binding Affinity Studies

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Compound of Interest

Compound Name: *MePhe-KP-DCha-Cha-DArg*

Cat. No.: *B15608038*

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Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific information regarding the peptide "**MePhe-KP-DCha-Cha-DArg**." The following guide is based on the broader research area of kisspeptin and its analogues, providing a framework for understanding binding affinity studies in this context.

The kisspeptin/kisspeptin receptor (KISS1/KISS1R) system is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a key player in reproductive health and various physiological processes.[1] Kisspeptins are a family of peptides that activate the G protein-coupled receptor, KISS1R, also known as GPR54.[2] This activation triggers a signaling cascade that is essential for the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH) secretion.[3][4] Consequently, the development of novel KISS1R agonists and antagonists is an active area of research for therapeutic applications in reproductive disorders.[1][5]

Quantitative Data on Kisspeptin Analogue Binding Affinity

The binding affinity of various kisspeptin analogues to the KISS1R has been characterized to understand their structure-activity relationships. This data is crucial for the development of more potent and stable therapeutic agents. The following table summarizes the binding affinities of several known kisspeptin analogues.

Compound	Receptor	Assay Type	Affinity (K _i , nM)	Reference
Kisspeptin-10 (human)	hKISS1R	Radioligand Binding Assay	1.2	Roseweir et al., 2009
Kisspeptin-13 (human)	hKISS1R	Radioligand Binding Assay	1.8	Roseweir et al., 2009
Kisspeptin-54 (human)	hKISS1R	Radioligand Binding Assay	1.1	Roseweir et al., 2009
[dY]1KP-10	mKISS1R	Radioligand Binding Assay	10.7	A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10
[Ala6]KP-10	rKISS1R	Radioligand Binding Assay	>1000	Gutiérrez-Pascual et al., 2009
[Ala10]KP-10	rKISS1R	Radioligand Binding Assay	>1000	Gutiérrez-Pascual et al., 2009

Experimental Protocols: Radioligand Binding Assay for KISS1R

Radioligand binding assays are a common method to determine the affinity of a ligand for its receptor. Below is a generalized protocol for a competitive binding assay for the kisspeptin receptor.

1. Cell Culture and Membrane Preparation:

- Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human KISS1R are cultured under standard conditions (e.g., 37°C, 5% CO₂).
- Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

- The assay is typically performed in a 96-well plate format.
- Each well contains:
 - A fixed concentration of a radiolabeled kisspeptin analogue (e.g., [125I]Kisspeptin-10).
 - A range of concentrations of the unlabeled competitor ligand (the peptide of interest, e.g., **MePhe-KP-DCha-Cha-DArg**).
 - The cell membrane preparation expressing KISS1R.
- The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

- The radioactivity retained on the filters is quantified using a gamma counter.

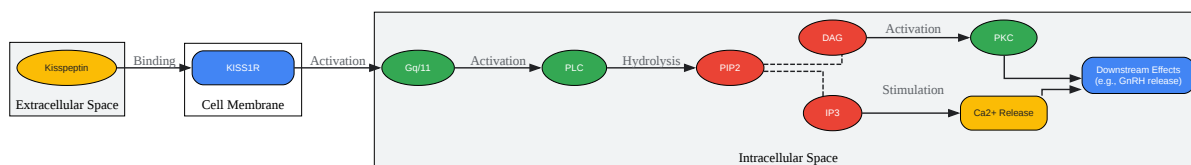
5. Data Analysis:

- The data is analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

- The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

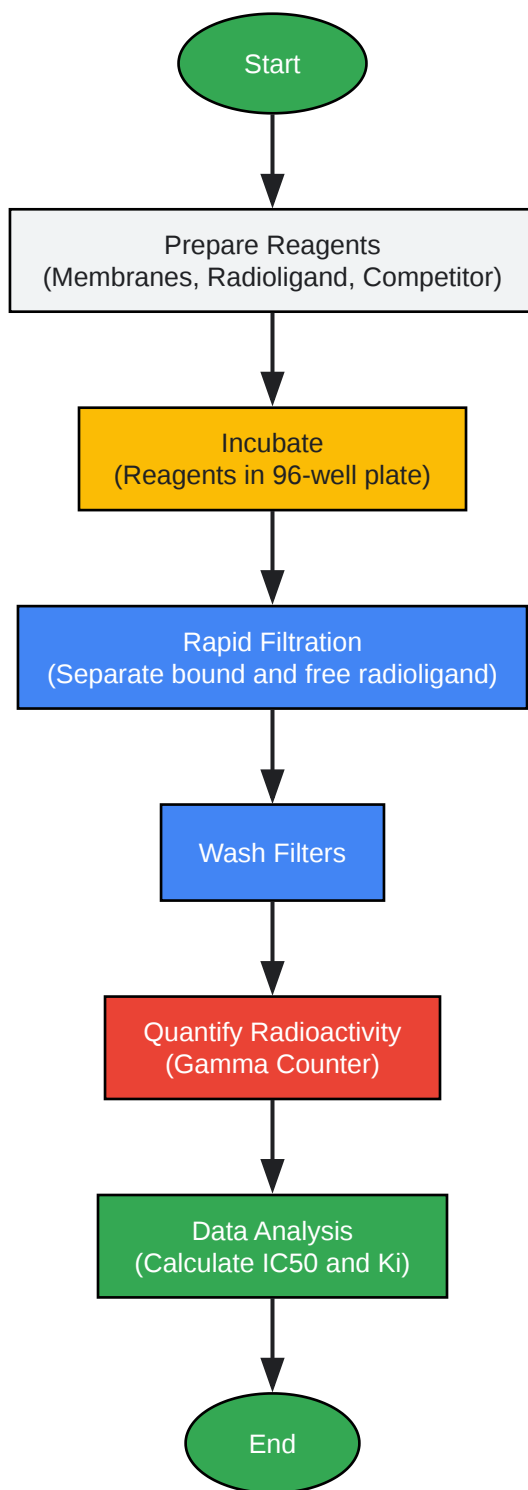
Visualizations

The following diagrams illustrate the KISS1R signaling pathway and a typical experimental workflow for a binding affinity assay.



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Caption: KISS1R Signaling Pathway.



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Caption: Radioligand Binding Assay Workflow.

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